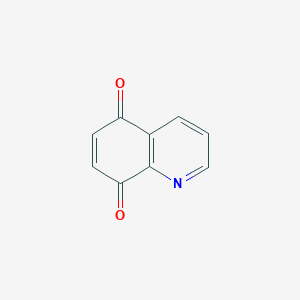

5,8-Quinolinedione

Description

Structure

3D Structure

Properties

IUPAC Name |

quinoline-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO2/c11-7-3-4-8(12)9-6(7)2-1-5-10-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJSPQCVDHGYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=CC2=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146665 | |

| Record name | 5,8-Dihydroquinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10470-83-4 | |

| Record name | 5,8-Dihydroquinoline-5,8-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010470834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8-Dihydroquinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 5,8-Quinolinedione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 5,8-quinolinedione derivatives. These compounds have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] This document details established synthetic protocols, summarizes key characterization data, and explores the mechanisms of action, with a focus on their role as inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1) and Cell Division Cycle 25 (CDC25) phosphatases.

Introduction

The this compound scaffold is a key pharmacophore found in several natural products with potent biological activity, such as the anticancer antibiotic streptonigrin.[3] The inherent reactivity of the quinone moiety, coupled with the diverse possibilities for substitution on the quinoline ring, makes this class of compounds a fertile ground for the development of novel therapeutic agents.[3] Synthetic derivatives often exhibit improved efficacy and reduced toxicity compared to their natural counterparts.[1] This guide aims to provide researchers with the necessary information to design, synthesize, and evaluate novel this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from a pre-formed quinoline core, which is then oxidized, or from a substituted quinone that undergoes cyclization to form the quinoline ring system. A common and versatile starting material is 6,7-dichloro-5,8-quinolinedione, which allows for nucleophilic substitution reactions at the C-6 and C-7 positions.

General Synthetic Workflow

The overall process for the synthesis and evaluation of this compound derivatives can be summarized in the following workflow:

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Experimental Protocols

A common precursor, 6,7-dichloro-5,8-quinolinedione, can be synthesized from 8-hydroxyquinoline through a chloroxidation reaction.

-

Materials: 8-hydroxyquinoline, hydrochloric acid, sodium chlorate.

-

Procedure:

-

Dissolve 8-hydroxyquinoline in concentrated hydrochloric acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium chlorate in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for several hours at room temperature.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 6,7-dichloro-5,8-quinolinedione.[4]

-

This protocol describes the monosubstitution of 6,7-dichloro-5,8-quinolinedione with an alcohol.[1]

-

Materials: 6,7-dichloro-5,8-quinolinedione, desired alcohol, potassium carbonate, dry tetrahydrofuran (THF).

-

Procedure:

-

To a solution of the alcohol (1.2 equivalents) in dry THF, add 6,7-dichloro-5,8-quinolinedione (1 equivalent) and potassium carbonate (1 equivalent).[1]

-

Stir the mixture at room temperature for 3-24 hours, monitoring the reaction by TLC.[1]

-

After completion, concentrate the reaction mixture under reduced pressure.[1]

-

Purify the crude product by column chromatography (e.g., chloroform/ethanol, 40:1, v/v) to obtain the 6-chloro-7-alkoxy-5,8-quinolinedione derivative.[1]

-

This protocol outlines the disubstitution of 6,7-dichloro-5,8-quinolinedione with an alcohol.[1]

-

Materials: 6,7-dichloro-5,8-quinolinedione, desired alcohol, potassium carbonate, dry dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a solution of the alcohol (2.2 equivalents) in dry DMSO, add 6,7-dichloro-5,8-quinolinedione (1 equivalent) and potassium carbonate (2 equivalents).[1]

-

Stir the mixture at room temperature for 3-24 hours.[1]

-

Concentrate the reaction mixture under reduced pressure.[1]

-

Purify the crude product by column chromatography to yield the 6,7-dialkoxy-5,8-quinolinedione derivative.[1]

-

Amino derivatives can be synthesized via nucleophilic substitution of a halogenated precursor.

-

Materials: 6-Chloro-5,8-quinolinedione, desired amine, solvent (e.g., ethanol or an aprotic solvent).

-

Procedure:

-

Dissolve 6-chloro-5,8-quinolinedione in a suitable solvent.

-

Add the desired amine (typically in excess).

-

The reaction may be heated or catalyzed (e.g., with CeCl₃ or NiCl₂) to facilitate the substitution.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent and purify the product by chromatography or recrystallization.

-

Characterization of this compound Derivatives

The structural elucidation of newly synthesized this compound derivatives relies on a combination of spectroscopic techniques.

Spectroscopic Data

Table 1: Representative Spectroscopic Data for this compound Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | MS (m/z) |

| 6,7-dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde | 8.40, 8.53, 10.35[2] | 125.2, 130.4, 137.5, 143.6, 145.1, 147.0, 155.9, 173.7, 175.0, 191.4[2] | C=O: ~1650-1700 | 255.9571 [M]+[2] |

| 8-Hydroxyquinoline-5-carbaldehyde | 7.26, 7.78, 8.17, 8.97, 9.56, 10.14[5] | 110.8, 122.4, 124.6, 126.8, 133.0, 138.0, 140.2, 149.0, 159.6, 192.2[5] | C=O: ~1640 | 173 [M]+ |

| 5-Methyl-8-hydroxyquinoline-7-carbaldehyde | 2.56, 7.53, 7.58, 8.26, 8.90, 10.36[5] | 17.9, 117.2, 124.3, 124.7, 124.9, 131.8, 133.0, 139.5, 148.9, 157.4, 192.3[5] | C=O: ~1635 | 187 [M]+ |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the substitution pattern on the quinoline ring. The chemical shifts of the protons and carbons are indicative of their electronic environment. Two-dimensional NMR techniques like COSY, HSQC, and HMBC are used to establish connectivity.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the carbonyl (C=O) stretching vibrations of the quinone moiety, which typically appear in the region of 1638–1704 cm-1.[8] The presence of two distinct C=O peaks can help distinguish between this compound and 5,8-isoquinolinedione isomers.[8]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including stereochemistry and intermolecular interactions in the solid state.[1]

Biological Activity and Mechanism of Action

This compound derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines. Their mechanism of action is often multifaceted, involving the generation of reactive oxygen species (ROS) and the inhibition of key cellular enzymes.

Anticancer Activity

Table 2: In Vitro Anticancer Activity of Selected this compound Derivatives (IC50 in µM)

| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | HeLa (Cervical) |

| Compound 3d | 43.4 | - | - | - |

| Compound 4d | 39.0 | - | - | - |

| Compound 3a | - | - | 5.988 | - |

| Compound 8b | - | - | - | - |

| Compound 10c | - | - | - | - |

| 8-Hydroxyquinoline | - | 9.33 | - | - |

| Glycoconjugate 13 | 71.3 | - | - | - |

| Glycoconjugate 14 | - | 43.4 | - | - |

Data sourced from multiple studies.[9][10] Direct comparison between all compounds is not possible due to variations in experimental conditions.

Mechanism of Action: NQO1 Inhibition

NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme that is often overexpressed in cancer cells. It catalyzes the two-electron reduction of quinones to hydroquinones. Some this compound derivatives are excellent substrates for NQO1, leading to a futile redox cycle that generates large amounts of ROS, inducing oxidative stress and apoptosis in cancer cells.[11][12]

Caption: NQO1-mediated redox cycling of this compound derivatives leading to ROS production and apoptosis.

Mechanism of Action: CDC25 Phosphatase Inhibition

Cell Division Cycle 25 (CDC25) phosphatases are key regulators of the cell cycle. Their overexpression is common in many cancers, making them attractive therapeutic targets. Some quinolinedione derivatives have been shown to inhibit CDC25 phosphatases, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[13] The inhibition can occur through direct oxidation of the catalytic cysteine in the active site of the enzyme.[14]

Caption: Inhibition of CDC25 phosphatases by this compound derivatives leads to cell cycle arrest.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential for the development of new anticancer and antimicrobial agents. The synthetic methodologies are well-established, allowing for the creation of diverse chemical libraries. A thorough characterization using a combination of spectroscopic techniques is essential to confirm the structure of these derivatives. The multifaceted mechanism of action, often involving the induction of oxidative stress and inhibition of key cell cycle regulators, provides multiple avenues for therapeutic intervention. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds is warranted to translate their potent in vitro activity into clinically effective treatments.

References

- 1. Synthesis, Structure and Cytotoxic Activity of Mono- and Dialkoxy Derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme [mdpi.com]

- 3. This compound Scaffold as a Promising Moiety of Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectroscopic dataset of Hedione's derivatives gathered during process development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Independent mechanistic inhibition of cdc25 phosphatases by a natural product caulibugulone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 5,8-Quinolinedione in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8-Quinolinedione and its derivatives have emerged as a promising class of compounds in cancer research, exhibiting potent cytotoxic effects across a range of cancer cell lines. Their multifaceted mechanism of action, which involves the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS), makes them attractive candidates for further therapeutic development. This technical guide provides an in-depth exploration of the core mechanisms by which 5,8-quinolinediones exert their anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanisms of Action

The anticancer activity of this compound is primarily attributed to two interconnected mechanisms: the inhibition of Cell Division Cycle 25 (CDC25) phosphatases and the induction of oxidative stress through the modulation of NAD(P)H:quinone oxidoreductase 1 (NQO1). These events culminate in cell cycle arrest and apoptosis.

Inhibition of CDC25 Phosphatases and Cell Cycle Arrest

CDC25 phosphatases are key regulators of the cell cycle, responsible for activating cyclin-dependent kinases (CDKs) that drive cell cycle progression.[1][2] Overexpression of CDC25 is a common feature in many human cancers, making it a viable therapeutic target.[3][4]

This compound derivatives act as potent inhibitors of CDC25 phosphatases.[5] By inhibiting CDC25, these compounds prevent the dephosphorylation and subsequent activation of CDKs, particularly CDK1 (also known as CDC2).[1] This inhibition leads to the accumulation of phosphorylated, inactive CDK1, which in turn blocks the G2/M transition of the cell cycle, leading to a G2/M phase arrest.[2] Some derivatives have also been shown to induce S-phase arrest.

NQO1-Mediated Generation of Reactive Oxygen Species (ROS) and Apoptosis

NQO1 is a flavoenzyme that is often overexpressed in various cancer cells.[6] It catalyzes the two-electron reduction of quinones. While this is typically a detoxification pathway, certain quinones, including this compound derivatives, can undergo futile redox cycling upon reduction by NQO1.[6][7]

The hydroquinone product of the NQO1-mediated reduction of this compound is unstable and rapidly auto-oxidizes back to the quinone form. This redox cycling consumes cellular reducing equivalents (NAD(P)H) and, more importantly, generates a significant amount of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[7][8] The excessive production of ROS overwhelms the cellular antioxidant capacity, leading to oxidative stress.[8] This oxidative stress damages cellular components, including lipids, proteins, and DNA, and ultimately triggers the intrinsic pathway of apoptosis.

Key events in this pathway include the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, release of cytochrome c from the mitochondria, and subsequent activation of caspase-3, the executioner caspase of apoptosis.[9][10]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent anticancer effects of these compounds.

| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| AQQ1 | DU-145 | Prostate Cancer | 4.18 | [11] |

| AQQ2 | DU-145 | Prostate Cancer | 4.17 | [11] |

| AQQ1 | MDA-MB-231 | Breast Cancer | 8.27 | [11] |

| AQQ2 | MDA-MB-231 | Breast Cancer | 13.33 | [11] |

| AQQ1 | HCT-116 | Colon Cancer | 5.83 | [11] |

| AQQ2 | HCT-116 | Colon Cancer | 9.18 | [11] |

| Quinoline-8-sulfonamide 9a | C32 | Amelanotic Melanoma | 233.9 (µg/mL) | [12] |

| Quinoline-8-sulfonamide 9a | COLO829 | Melanoma | 168.7 (µg/mL) | [12] |

| Quinoline-8-sulfonamide 9a | MDA-MB-231 | Breast Cancer | 273.5 (µg/mL) | [12] |

| Quinoline-8-sulfonamide 9a | U87-MG | Glioblastoma | 339.7 (µg/mL) | [12] |

| Quinoline-8-sulfonamide 9a | A549 | Lung Cancer | 223.1 (µg/mL) | [12] |

| Guanidine-Linked Indolo[2,3-b]quinoline | A549 | Lung Cancer | <1.05 | [13] |

| Guanidine-Linked Indolo[2,3-b]quinoline | MCF-7 | Breast Cancer | <1.05 | [13] |

| Guanidine-Linked Indolo[2,3-b]quinoline | MDA-MB-231 | Breast Cancer | <1.05 | [13] |

| Guanidine-Linked Indolo[2,3-b]quinoline | SKBR-3 | Breast Cancer | <1.05 | [13] |

Experimental Protocols

Western Blot Analysis of Apoptosis-Related Proteins (Bax, Bcl-2, and Caspase-3)

This protocol outlines the key steps for assessing the expression levels of pro- and anti-apoptotic proteins following treatment with this compound derivatives.

a. Cell Lysis and Protein Extraction:

-

Culture cancer cells to 70-80% confluency and treat with various concentrations of the this compound derivative for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein lysate.

b. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

c. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins on a 12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

d. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bax, Bcl-2, or cleaved Caspase-3 overnight at 4°C.[9][14][15]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the cell cycle distribution of cancer cells treated with this compound.[16]

a. Cell Preparation and Fixation:

-

Treat cancer cells with the this compound derivative for the desired duration.

-

Harvest the cells by trypsinization, wash with PBS, and centrifuge.

-

Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells.

-

Incubate at -20°C for at least 2 hours.

b. Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[17]

-

Incubate for 30 minutes at room temperature in the dark.

c. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]

Measurement of Intracellular ROS using DCFH-DA

This protocol describes a common method for quantifying intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[18][19]

a. Cell Preparation and Staining:

-

Seed cancer cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Treat the cells with the this compound derivative for the desired time.

-

Remove the treatment medium and wash the cells with PBS.

-

Load the cells with 10-25 µM DCFH-DA in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.[20]

b. Fluorescence Measurement:

-

Wash the cells twice with PBS to remove excess probe.

-

Add PBS to each well and immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[19][20]

c. Data Analysis:

-

Calculate the fold change in ROS production in treated cells relative to untreated control cells.

Conclusion

This compound and its analogs represent a versatile class of anticancer compounds with a well-defined, multi-pronged mechanism of action. Their ability to simultaneously induce cell cycle arrest through the inhibition of CDC25 phosphatases and trigger apoptosis via NQO1-mediated ROS generation highlights their therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the anticancer properties of these promising molecules and advance their journey towards clinical application.

References

- 1. mdpi.com [mdpi.com]

- 2. Potential of CDC25 phosphatases in cancer research and treatment: key to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Modulation of Nqo1 activity intercepts anoikis resistance and reduces metastatic potential of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Expression of caspase-3, Bax and Bcl-2 in hippocampus of rats with diabetes and subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Flow cytometry with PI staining | Abcam [abcam.com]

- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. abcam.cn [abcam.cn]

The Rising Therapeutic Potential of Synthetic 5,8-Quinolinedione Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds, the 5,8-quinolinedione core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of synthetic this compound compounds, with a focus on their anticancer and antimicrobial properties.

Introduction to 5,8-Quinolinediones

Natural and synthetic compounds featuring the this compound scaffold have garnered significant attention for their diverse pharmacological effects.[1][2][3][4] These compounds, also known as quinolinequinones, are recognized for their potent antiproliferative, antibacterial, antifungal, antimalarial, and antiviral activities.[1][2] The biological activity is intrinsically linked to the this compound core, with substitutions at the C-2, C-6, and C-7 positions playing a crucial role in modulating their potency and selectivity.[2][5] Notably, many synthetic derivatives have exhibited superior activity and lower toxicity compared to their natural counterparts.[2]

Synthetic Strategies

The synthesis of this compound derivatives is a key area of research, enabling the generation of diverse compound libraries for biological screening. A common and effective starting material for these syntheses is 8-hydroxyquinoline. The general synthetic approach involves the transformation of 8-hydroxyquinoline into this compound or its halogenated derivatives, which then serve as versatile intermediates for further modifications.

A general workflow for the synthesis and evaluation of this compound compounds is depicted below:

Anticancer Activity

Synthetic 5,8-quinolinediones have demonstrated significant cytotoxic effects against a wide range of cancer cell lines, including melanoma, glioblastoma, breast, and lung cancer.[2] The introduction of various substituents, such as arylamino and alkoxy groups, at the C-6 and C-7 positions has been shown to enhance their anticancer potency.[2]

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 6- and 7-arylamino-5,8-quinolinediones | HeLaS3 (drug-sensitive) | 0.59 - 1.52 | [2] |

| 6- and 7-arylamino-5,8-quinolinediones | KB-vin (multidrug-resistant) | 0.59 - 1.52 | [2] |

| Alkylamino-5,8-quinolinedione (Compound 42) | A549 (lung cancer) | 5 | [2] |

| 2-chloroethylamine substituted 5,8-quinolinediones | HL60 (leukemia) | 1.62 - 4.30 | [2] |

| 2-chloroethylamine substituted 5,8-quinolinediones | T-cells | 2.27 - 5.21 | [2] |

Antimicrobial Activity

The this compound scaffold is also a promising framework for the development of novel antimicrobial agents.[2][6][7] Derivatives with arylamine and other substitutions have shown activity against Gram-positive bacteria, with some compounds exhibiting potency comparable to or greater than ampicillin.[2]

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Aminated Quinolinedione (AQQ9) | Staphylococcus aureus (ATCC 29213) | 2.44 | [7] |

| Aminated Quinolinedione (AQQ8) | Staphylococcus aureus (ATCC 29213) | 4.88 | [7] |

| Aminated Quinolinedione (AQQ6) | Enterococcus faecalis (ATCC 29212) | 78.12 | [7] |

| Aminated Quinolinedione (AQQ9) | Enterococcus faecalis (ATCC 29212) | 78.12 | [7] |

It is noteworthy that many of the tested this compound derivatives did not show significant activity against Gram-negative bacteria such as E. coli and P. aeruginosa.[2][7]

Mechanism of Action: Enzyme Inhibition

The biological effects of 5,8-quinolinediones are often attributed to their ability to interact with and inhibit various enzymes. This can occur through competitive, non-competitive, or uncompetitive mechanisms.[8][9][10][11] Some of the key enzymatic targets identified for this compound derivatives include:

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): This enzyme can be a target for some quinone-based compounds.[12]

-

Kinases: Certain derivatives have been designed as inhibitors of proteins like Cdc2 and Extracellular signal-regulated kinase (ERK), which are crucial in cell cycle regulation and proliferation.[2]

-

DNA Interacting Enzymes: Some quinoline-based compounds have been shown to inhibit DNA methyltransferases, polymerases, and base excision repair glycosylases.[13]

The inhibition of key signaling pathways, such as the ERK pathway, can lead to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

General Synthesis of 7-Substituted-5,8-quinolinedione Derivatives

This protocol is a generalized procedure based on common synthetic routes described in the literature.[5][14]

-

Preparation of this compound: 8-Hydroxyquinoline is oxidized to this compound using a suitable oxidizing agent, such as Fremy's salt or ceric ammonium nitrate, in an appropriate solvent system.

-

Halogenation (Optional): For the synthesis of 6,7-dihalo-5,8-quinolinediones, the this compound intermediate is treated with a halogenating agent (e.g., bromine or chlorine) in a suitable solvent.

-

Nucleophilic Substitution: The this compound or its halogenated derivative is reacted with a nucleophile (e.g., an amine, alcohol, or thiol) in the presence of a base and a suitable solvent. The reaction mixture is typically stirred at room temperature or heated to facilitate the substitution at the C-6 and/or C-7 position.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the desired substituted this compound derivative.

-

Characterization: The structure of the final compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry.[5][6][15]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the synthetic this compound compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The this compound compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Perspectives

The diverse biological activities of synthetic this compound compounds underscore their potential as a versatile scaffold for drug discovery.[1] Future research should focus on:

-

Lead Optimization: Synthesizing and evaluating new derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects and potential side effects.

-

In Vivo Studies: Evaluating the efficacy and safety of the most promising compounds in preclinical animal models of cancer and infectious diseases.

-

Combination Therapies: Investigating the potential of this compound derivatives in combination with existing therapeutic agents to enhance efficacy and overcome drug resistance.

References

- 1. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Scaffold as a Promising Moiety of Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Scaffold as a Promising Moiety of Bioactive Agents - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Aminated Quinolinequinones as Privileged Scaffolds for Antibacterial Agents: Synthesis, In Vitro Evaluation, and Putative Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Untitled Document [ucl.ac.uk]

- 10. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

The Core Structure-Activity Relationship of 5,8-Quinolinedione Analogues: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The 5,8-quinolinedione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, most notably as potent anticancer agents. This technical guide delves into the core structure-activity relationships (SAR) of this compound analogues, providing a comprehensive overview of their design, synthesis, and biological evaluation. This document aims to serve as a critical resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system.

Introduction: The this compound Scaffold

Natural products have long been a source of inspiration for the development of new drugs, and the this compound core is found in several bioactive natural products with anticancer, antibacterial, and antifungal properties. The inherent chemical reactivity of the quinone moiety, particularly its ability to undergo redox cycling and generate reactive oxygen species (ROS), is central to its biological effects. A key molecular target for many this compound analogues is NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells. This differential expression provides a therapeutic window for the selective targeting of tumors.

The fundamental this compound structure is amenable to synthetic modification at several key positions, primarily at the C-2, C-6, and C-7 positions of the quinoline ring. These modifications have a profound impact on the biological activity, selectivity, and pharmacokinetic properties of the resulting analogues.

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the this compound scaffold have revealed critical insights into the structural requirements for potent biological activity. The following sections summarize the key SAR findings based on substitutions at different positions of the quinoline ring.

Substitutions at the C-6 and C-7 Positions

The C-6 and C-7 positions of the this compound ring are the most extensively studied sites for modification. Introduction of various substituents at these positions dramatically influences the anticancer potency of the analogues.

-

Amino and Alkoxy Groups: The introduction of amino and alkoxy groups at the C-6 and/or C-7 positions generally enhances cytotoxicity against a range of cancer cell lines, including leukemia, melanoma, and cancers of the breast, cervix, ovary, and lung.[1]

-

Halogens: The presence of halogen atoms, particularly chlorine, at the C-6 and/or C-7 positions has been shown to influence antitumor activity. For instance, compounds with a chlorine atom have exhibited higher activity compared to those with a bromine atom.[1]

-

Bulky Substituents: The size and nature of the substituent are critical. For example, in a series of imidazo-5,8-quinolinedione analogues, elongation of the side chain at these positions led to a decrease in activity.[2]

Substitutions at the C-2 Position

Modification at the C-2 position has also been explored, although less extensively than at C-6 and C-7.

-

Methyl Group: The introduction of a methyl group at the C-2 position can significantly alter biological activity and, in some cases, has been associated with lower toxicity against normal cell lines compared to the unsubstituted analogue.[1]

-

Hydroxyl and Formyl Groups: The presence of hydroxyl or formyl groups at the C-2 position can create additional nucleophilic regions on the molecule, potentially influencing its interaction with biological targets.[1]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative this compound analogues against various human cancer cell lines. This data provides a quantitative basis for understanding the structure-activity relationships discussed.

| Compound ID | R2 | R6 | R7 | Cell Line | IC50 (µM) |

| 1 | H | Cl | Cl | - | - |

| 2 | CH3 | Cl | Cl | - | - |

| 3 | CHO | Cl | Cl | - | - |

| 6 | OH | Cl | Cl | - | - |

| 7 | Cl | Cl | Cl | - | - |

Table 1: Structures of C-2 and C-6,C-7 Substituted this compound Analogues.

| Compound | Cell Line | IC50 (µM) | Reference |

| 6,7-dichloro-5,8-quinolinedione | Multiple | Varies | [1] |

| 6,7-dichloro-2-methyl-5,8-quinolinedione | Multiple | Varies | [1] |

| 6- and 7-arylamino-5,8-quinolinediones | HeLaS3, KB-vin | 0.59–1.52 | [2] |

| Imidazo-5,8-quinolinedione analogues | A549, SK-OV-3, SK-MEL-2, XF 498, HCT 15 | Varies | [2] |

| 2-morpholin-4-ylethylamine substituted 5,8-quinolinediones | Recombinant human Cdc25B2 | 0.21 - 0.82 | [2] |

Table 2: Reported IC50 values for various this compound analogues.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound analogues, based on established protocols from the scientific literature.

Synthesis of 6,7-Dichloro-5,8-quinolinedione Analogues

Synthesis of 6,7-Dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde (3):

-

Dissolve selenium dioxide (1.15 g, 0.01 mol) in 70 mL of dioxane and 1 mL of water and warm the mixture to 60 °C.

-

To this solution, add a mixture of 6,7-dichloro-2-methyl-5,8-quinolinedione (0.605 g, 0.0025 mol) in 15 mL of dioxane.

-

Stir the reaction mixture at reflux for 6 hours.

-

After cooling, concentrate the reaction mixture using a vacuum evaporator.

-

Purify the crude product by column chromatography to obtain the pure compound 3.[3]

Synthesis of 2-Substituted-6,7-dichloro-5,8-quinolinediones (6 and 7):

-

Dissolve the appropriate 2-substituted-quinolin-8-ol (0.003 mol) in 6 mL of hydrochloric acid and heat to 60 °C.

-

At this temperature, add a water solution of sodium chlorate (0.386 g in 1.7 mL of water).

-

After 1 hour, dilute the mixture with 43 mL of water.

-

Filter the resulting precipitate under reduced pressure.

-

Purify the product by column chromatography to yield the desired 2-substituted-6,7-dichloro-5,8-quinolinedione.[3]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Adherent cancer cells

-

96-well plates

-

Culture medium

-

This compound analogue stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed adherent cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.

-

Prepare serial dilutions of the this compound analogue in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 4 hours.

-

Aspirate the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.[4]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the compound concentration.

NQO1 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of NQO1.

Materials:

-

Cell lysate containing NQO1

-

Reaction buffer

-

NADH

-

Menadione (substrate)

-

WST-1 (colorimetric reagent)

-

Dicoumarol (NQO1 inhibitor)

-

Microplate reader

Protocol:

-

Prepare cell lysates from cells expressing NQO1.

-

In a 96-well plate, add the cell lysate to wells containing the reaction buffer.

-

Add the this compound analogue at various concentrations to the test wells. Include a control with a known NQO1 inhibitor (e.g., dicoumarol) and a no-inhibitor control.

-

Initiate the reaction by adding a mixture of NADH, menadione, and WST-1.

-

Immediately measure the absorbance at 440 nm at regular intervals (e.g., every 20 seconds for 5 minutes).

-

The rate of increase in absorbance is proportional to the NQO1 activity.

-

Calculate the percentage of inhibition by comparing the activity in the presence of the test compound to the no-inhibitor control.

Mechanism of Action and Signaling Pathways

The anticancer activity of many this compound analogues is intricately linked to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis. NQO1 plays a dual role in this process. While it can detoxify some quinones, for others, it initiates a futile redox cycle that exacerbates oxidative stress.

NQO1-Mediated Redox Cycling

Caption: NQO1-mediated redox cycling of this compound analogues leading to ROS production.

Induction of Apoptosis

The excessive production of ROS disrupts cellular homeostasis and triggers programmed cell death, or apoptosis. This compound analogues have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program.

Caption: Simplified overview of apoptosis signaling pathways induced by this compound analogues.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel this compound analogues as anticancer agents.

Caption: A typical experimental workflow for the development of this compound analogues.

Conclusion and Future Directions

The this compound scaffold remains a highly promising framework for the development of novel anticancer agents. The extensive structure-activity relationship data accumulated to date provides a solid foundation for the rational design of new analogues with improved potency and selectivity. Future research should focus on exploring a wider range of substitutions, particularly at the less-explored positions, and on elucidating the detailed molecular mechanisms underlying the differential responses observed in various cancer cell types. The integration of computational modeling and experimental screening will be crucial in accelerating the discovery of the next generation of this compound-based therapeutics.

References

The 5,8-Quinolinedione Scaffold: A Privileged Structure in Anticancer Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,8-quinolinedione core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its potent and diverse biological activities.[1][2] Originally identified in natural antibiotics like Streptonigrin, this moiety is now recognized as a "privileged structure" for the development of novel therapeutic agents.[1][3] Synthetic derivatives based on this scaffold have demonstrated a broad spectrum of pharmacological effects, including anticancer, antibacterial, and antifungal properties.[1][2] Their anticancer efficacy stems from multiple mechanisms of action, primarily the inhibition of critical cell cycle regulators such as Cell Division Cycle 25 (CDC25) phosphatases and the induction of cancer-cell-specific oxidative stress through NAD(P)H:quinone oxidoreductase 1 (NQO1)-mediated redox cycling.[4][5] This guide provides a comprehensive overview of the anticancer properties of the this compound scaffold, focusing on its mechanisms of action, quantitative biological data, and the key experimental protocols used for its evaluation.

Introduction

Natural products have long been a vital source of novel drug leads, with many clinically approved anticancer agents originating from natural sources. In 1959, the isolation of Streptonigrin from Streptomyces flocculus introduced the this compound scaffold as a potent cytotoxic agent.[1] While its high toxicity limited its clinical application, Streptonigrin and related natural products like Lavendamycin established the this compound core as a critical pharmacophore for anticancer activity.[1]

Structure-activity relationship (SAR) studies have consistently shown that the this compound moiety is essential for the biological effect.[1][2] Modern medicinal chemistry efforts have focused on synthesizing derivatives with modifications, primarily at the C-6 and C-7 positions, to enhance potency and selectivity while reducing toxicity.[1][2] These efforts have led to the discovery of compounds with promising activity against various cancers, including leukemia, colorectal, lung, and breast cancer.[1][4]

Mechanisms of Anticancer Action

The versatility of the this compound scaffold allows it to interact with multiple cellular targets, leading to a multi-pronged attack on cancer cells. The two most well-characterized mechanisms are the inhibition of CDC25 phosphatases and the generation of reactive oxygen species (ROS) via NQO1.

Inhibition of Cell Division Cycle 25 (CDC25) Phosphatases

CDC25 phosphatases are crucial regulators of the cell cycle, responsible for activating cyclin-dependent kinases (CDKs) that drive cell cycle progression.[4] Overexpression of CDC25 is common in many cancers, making it an attractive therapeutic target. Certain this compound derivatives have been identified as potent inhibitors of CDC25.[4] By inhibiting CDC25, these compounds prevent the dephosphorylation and activation of CDK1, a key kinase for entry into mitosis. This leads to cell cycle arrest at the G2/M phase, followed by the induction of caspase-dependent apoptosis and cell death.[4]

Caption: Inhibition of the CDC25 pathway by this compound derivatives.

NQO1-Mediated Redox Cycling and Oxidative Stress

Many solid tumors exhibit significantly elevated levels of the enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1) compared to normal tissues.[6] This differential expression provides a therapeutic window for NQO1-bioactivatable drugs. The this compound scaffold serves as an excellent substrate for NQO1.[5] NQO1 catalyzes a two-electron reduction of the quinone to a hydroquinone. This hydroquinone is unstable and rapidly auto-oxidizes back to the quinone, creating a futile redox cycle. This process consumes intracellular antioxidants and, more importantly, generates large amounts of superoxide anions and other reactive oxygen species (ROS).[5] The resulting massive oxidative stress overwhelms the cell's antioxidant capacity, leading to mitochondrial dysfunction, DNA damage, and ultimately, apoptotic cell death.[5]

Caption: NQO1-mediated futile redox cycling of this compound.

Quantitative Anticancer Activity

The anticancer potency of this compound derivatives has been quantified against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's effectiveness. The table below summarizes the IC₅₀ values for several representative derivatives.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism/Target | Reference |

| D3a/D3b | Leukemia (MOLM-13) | 0.21 - 0.28 | CDC25 Inhibition | [4] |

| Colorectal Cancer (HCT116) | 0.13 - 0.15 | CDC25 Inhibition | [4] | |

| D11a/D11b | Leukemia (MOLM-13) | 1.05 - 1.22 | CDC25 Inhibition | [4] |

| Colorectal Cancer (HCT116) | 1.34 - 1.50 | CDC25 Inhibition | [4] | |

| Compound 10 | HeLaS3 (Cervical) | 0.59 | NQO1-dependent | [1] |

| KB-vin (Cervical, MDR) | 1.52 | NQO1-dependent | [1] | |

| Compound 42 | A549 (Lung) | 5.0 | Cdc2 Inhibition, G2/M Arrest | [1] |

| Compound 7d | HeLaS3 (Cervical) | < 3.0 | NQO1 Inhibition, ROS ↑ | [5] |

| KB-vin (Cervical, MDR) | < 3.0 | NQO1 Inhibition, ROS ↑ | [5] | |

| Pyrimidoisoquinolinequinone 13 | AGS (Gastric Adenocarcinoma) | 3.6 | Cytotoxicity | [7] |

| SK-MES-1 (Lung) | 1.8 | Cytotoxicity | [7] |

MDR: Multidrug-Resistant

Key Experimental Protocols

Evaluating the anticancer potential of this compound derivatives involves a series of standardized in vitro assays. The following protocols provide a framework for these key experiments.

References

- 1. This compound Scaffold as a Promising Moiety of Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Scaffold as a Promising Moiety of Bioactive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Scaffold as a Promising Moiety of Bioactive Agents - ProQuest [proquest.com]

- 4. Quinoline-5,8-dione CDC25 inhibitors: Potent anti-cancer agents in leukemia and patient-derived colorectal organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. farm.ucl.ac.be [farm.ucl.ac.be]

The Antimicrobial Potential of 5,8-Quinolinedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the relentless pursuit of novel antimicrobial agents, the 5,8-quinolinedione scaffold has garnered significant attention as a privileged structure in medicinal chemistry.[1][2][3] Naturally occurring antibiotics incorporating this moiety, such as streptonigrin, exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] This technical guide provides an in-depth analysis of the antibacterial and antifungal activities of this compound and its derivatives, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Antimicrobial Activity: A Quantitative Overview

The antimicrobial efficacy of this compound derivatives is predominantly evaluated by determining their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[4] The following tables summarize the reported in vitro activities of various this compound analogs against a panel of bacterial and fungal strains.

Antibacterial Activity

Derivatives of this compound have demonstrated notable activity, particularly against Gram-positive bacteria.[5] Modifications at the C-6 and C-7 positions of the quinolinedione ring have been a key strategy in enhancing antibacterial potency.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives against Bacterial Strains

| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Arylthio Analogs | 6,7-bis(2-methoxyarylthio)-5,8-quinolinedione | Enterococcus faecalis | 89.69 µM | [5] |

| 6,7-bis(2-methoxyarylthio)-5,8-quinolinedione | Staphylococcus epidermidis | 11.20 µM | [5] | |

| 6,7-bis(2-methoxyarylthio)-2-methyl-5,8-quinolinedione | Enterococcus faecalis | 43.44 µM | [5] | |

| 6,7-bis(2-methoxyarylthio)-2-methyl-5,8-quinolinedione | Staphylococcus epidermidis | 2.71 µM | [5] | |

| 6,7-bis(3-methoxyarylthio)-5,8-quinolinedione | Staphylococcus aureus | - | [5] | |

| Aminated Analogs | Aminated Quinolinequinone (AQQ9) | Staphylococcus aureus (ATCC 29213) | 2.44 | [6] |

| Aminated Quinolinequinone (AQQ8) | Staphylococcus aureus (ATCC 29213) | 4.88 | [6] | |

| Aminated Quinolinequinone (AQQ6 & AQQ9) | Enterococcus faecalis (ATCC 29212) | 78.12 | [6] | |

| Arylamine Analogs | Arylamine derivatives (general) | Gram-positive bacteria | Activity comparable or higher than ampicillin | [1] |

| Arylamine derivatives (general) | E. coli, P. aeruginosa | No activity | [1] |

Note: Some values were reported in µM and are presented as such. A direct comparison of activity was made against reference drugs in the source literature.

Antifungal Activity

The this compound scaffold has also proven to be a promising framework for the development of antifungal agents. Various derivatives have shown potent activity against clinically relevant Candida species.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives against Fungal Strains

| Compound Class | Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Dihydropyrrole Hybrids | Compound 91 | Candida tropicalis | 0.6 - 6.3 | [1] |

| Compound 93 | Candida tropicalis | 0.6 - 6.3 | [1] | |

| Compound 92 | Candida tropicalis | 0.6 - 6.3 | [1] | |

| Compound 90 | Candida tropicalis | 0.6 - 6.3 | [1] | |

| Bisarylthiol Analogs | Bisarylthiol derivatives (general) | Candida albicans | Lower activity than flucytosine | [1] |

| Bisarylthiol derivatives (general) | Candida krusei | Potency dependent on R group | [1] |

Experimental Protocols

The determination of antimicrobial activity is reliant on standardized and reproducible experimental protocols. The following sections detail the methodologies commonly employed for assessing the antibacterial and antifungal efficacy of this compound derivatives.

Broth Microdilution for Antibacterial Susceptibility Testing

This method is a standard for determining the MIC of a compound against aerobic bacteria and is based on CLSI and ISO standards.[4]

Experimental Workflow for Antibacterial Broth Microdilution

Caption: Workflow for determining MIC using broth microdilution.

Protocol Details:

-

Preparation of Test Compound: A stock solution of the this compound derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Inoculum Preparation: Three to five well-isolated colonies of the test bacterium are transferred from a fresh agar plate into sterile saline or broth. The turbidity is adjusted to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]

-

Serial Dilution: The test compound is serially diluted (typically two-fold) in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is sealed and incubated at 35°C ± 2°C for 16-20 hours.[4]

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity).[4][7]

Broth Microdilution for Antifungal Susceptibility Testing

This protocol is adapted from the CLSI M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.[4]

Experimental Workflow for Antifungal Broth Microdilution

Caption: Workflow for antifungal susceptibility testing.

Protocol Details:

-

Preparation of Test Compound: A stock solution is prepared as described for antibacterial testing.

-

Media: RPMI-1640 medium, buffered with MOPS, is the standard medium for antifungal susceptibility testing.[4]

-

Inoculum Preparation: For yeasts, a suspension is prepared and its turbidity adjusted to a 0.5 McFarland standard, followed by dilution in RPMI-1640 to a final concentration of 0.5-2.5 x 10³ CFU/mL.[4]

-

Serial Dilution and Inoculation: The procedure follows that of the antibacterial protocol, using the prepared fungal inoculum and RPMI-1640 medium.

-

Incubation: Plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.[4]

-

MIC Determination: The MIC is the lowest concentration that causes a significant inhibition of growth (e.g., 50% or complete inhibition) compared to the growth control.[4]

Mechanism of Action

The antimicrobial activity of 5,8-quinolinediones is intrinsically linked to their chemical structure, particularly the 1,4-quinone moiety.[1] While the precise mechanisms can vary between derivatives and target organisms, several key pathways have been elucidated.

Antibacterial Mechanism

The antibacterial action of quinolone-based compounds often involves the inhibition of essential bacterial enzymes, leading to the disruption of DNA replication and repair.

Proposed Antibacterial Signaling Pathway

Caption: Inhibition of bacterial DNA replication enzymes.

Quinolones are known to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[8][9][10] By stabilizing the enzyme-DNA complex, they prevent the re-ligation of cleaved DNA, leading to double-strand breaks and ultimately cell death.[8][10] The this compound scaffold likely contributes to this activity through its ability to interact with these enzymes.

Antifungal Mechanism

The antifungal mechanism of 8-hydroxyquinoline derivatives, a related class of compounds, has been investigated and may offer insights into the action of 5,8-quinolinediones. These mechanisms often involve disruption of the fungal cell wall and membrane integrity.

Proposed Antifungal Signaling Pathway

Caption: Disruption of fungal cell structure.

Studies on 8-hydroxyquinoline derivatives suggest that they can damage the fungal cell wall and compromise the integrity of the cytoplasmic membrane.[11][12] This leads to the leakage of essential cellular components and can inhibit processes like pseudohyphae formation in Candida albicans.[11] The quinone moiety in 5,8-quinolinediones may also contribute to the generation of reactive oxygen species (ROS), inducing oxidative stress within the fungal cell.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel antibacterial and antifungal agents. The extensive research into its derivatives has demonstrated significant in vitro activity against a range of clinically relevant pathogens. The structure-activity relationship studies have shown that modifications at the C-6 and C-7 positions are crucial for enhancing antimicrobial potency.

Future research should focus on:

-

In vivo efficacy studies: To translate the promising in vitro data into potential therapeutic applications.

-

Mechanism of action studies: To further elucidate the specific molecular targets and pathways affected by different this compound derivatives.

-

Toxicity profiling: To assess the safety of these compounds for potential clinical use.

-

Combinatorial studies: To investigate potential synergistic effects with existing antimicrobial drugs to combat resistance.

The continued exploration of the this compound chemical space holds significant promise for the discovery of next-generation antimicrobial therapies.

References

- 1. This compound Scaffold as a Promising Moiety of Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Scaffold as a Promising Moiety of Bioactive Agents - ProQuest [proquest.com]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Aminated Quinolinequinones as Privileged Scaffolds for Antibacterial Agents: Synthesis, In Vitro Evaluation, and Putative Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. scienceopen.com [scienceopen.com]

The 5,8-Quinolinedione Moiety: A Privileged Scaffold in Natural Product Discovery

A Technical Guide for Researchers and Drug Development Professionals

The 5,8-quinolinedione core is a significant pharmacophore found in a range of natural products, primarily of microbial and marine origin. These compounds exhibit a broad spectrum of potent biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties, making them attractive starting points for drug discovery programs.[1][2][3] This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological evaluation of natural products containing the this compound moiety, with a focus on experimental methodologies and quantitative data.

Prominent Natural Products Containing the this compound Moiety

Several key natural products featuring the this compound scaffold have been isolated and characterized. These compounds, primarily alkaloids, often exhibit significant cytotoxicity against various cancer cell lines.

| Natural Product | Source Organism(s) | Key Biological Activities |

| Streptonigrin | Streptomyces flocculus, Actinomyces albus var bruneomycini, Streptomyces rufochromogenes, Streptomyces echinatus | Anticancer, Antibacterial, Antiviral, Antimalarial, Anti-inflammatory[1][3] |

| Lavendamycin | Streptomyces lavendulae | Anticancer, Antibacterial, Antiviral (inhibits HIV reverse transcriptase)[2][3] |

| Streptonigron | Streptomyces species | Anticancer, Antibacterial[3] |

| Ascidiathiazones A & B | Aplidium species (New Zealand ascidian) | Anti-inflammatory (inhibit neutrophil respiratory burst)[1][4] |

| Sannanine | Streptomyces sannanensis | Cytotoxic against human tumor cell lines[4] |

Experimental Protocols: From Fermentation to Pure Compound

The isolation and purification of this compound-containing natural products from their biological sources require a multi-step approach involving fermentation, extraction, and chromatography. The following sections detail generalized yet crucial experimental protocols.

Fermentation and Extraction of Microbial Metabolites

For microbial sources such as Streptomyces, the production of secondary metabolites is highly dependent on the fermentation conditions.

A. Fermentation:

-

Inoculum Preparation: A seed culture of the producing microorganism (e.g., Streptomyces flocculus) is prepared by inoculating a suitable liquid medium (e.g., ISP2 medium) and incubating for 2-3 days at 28-30°C with shaking.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The composition of this medium is critical and often includes a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts. Fermentation is typically carried out for 5-10 days at a controlled temperature and pH.

-

Extraction: Following fermentation, the culture broth is separated from the mycelium by centrifugation or filtration. The bioactive compounds can be present in both the supernatant and the mycelial cake.

-

Supernatant Extraction: The cell-free supernatant is typically extracted with a water-immiscible organic solvent such as ethyl acetate or chloroform.

-

Mycelial Extraction: The mycelium is often extracted with a polar organic solvent like methanol or acetone, followed by evaporation of the solvent and partitioning of the residue between water and an immiscible organic solvent.

-

B. Extraction from Marine Invertebrates:

For marine sources like ascidians, the frozen animal tissue is homogenized and exhaustively extracted with organic solvents, typically starting with a mixture of dichloromethane and methanol.

Chromatographic Purification

A combination of chromatographic techniques is employed for the purification of the target compounds from the crude extract.

-

Initial Fractionation: The crude extract is often subjected to an initial fractionation step using vacuum liquid chromatography (VLC) or column chromatography over silica gel. A stepwise gradient of solvents with increasing polarity (e.g., hexane -> ethyl acetate -> methanol) is used for elution.

-

Size-Exclusion Chromatography: Sephadex LH-20 column chromatography, with methanol as the mobile phase, is a common subsequent step for separating compounds based on their molecular size and for removing pigments.

-

Reversed-Phase Chromatography: High-performance liquid chromatography (HPLC) using a C18 or other reversed-phase column is crucial for obtaining the pure compound. A gradient of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid, is typically employed.

Structure Elucidation

The chemical structure of the isolated pure compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is essential for elucidating the detailed structure:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

-

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present and the chromophore of the molecule, respectively.

Quantitative Biological Data

The biological activity of natural products containing the this compound moiety is typically quantified using in vitro assays. The half-maximal inhibitory concentration (IC₅₀) and minimum inhibitory concentration (MIC) are common metrics.

| Compound | Assay | Cell Line / Organism | IC₅₀ / MIC | Reference |

| Streptonigrin | β-catenin/Tcf-DNA complex formation inhibition | - | 86% inhibition at 5 µM | [1] |

| Lavendamycin analogue (MB-97) | Clonogenic survival | A549 (lung carcinoma) | 70% decrease at 10 nM | [5] |

| Ascidiathiazone A | Superoxide production inhibition | PMA-stimulated human neutrophils | 1.55 ± 0.32 µM | [4] |

| Ascidiathiazone B | Superoxide production inhibition | PMA-stimulated human neutrophils | 0.44 ± 0.09 µM | [4] |

Mechanism of Action and Signaling Pathways

A key mechanism of action for the cytotoxic effects of many this compound-containing compounds involves the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[6]

The Role of NQO1

NQO1 is a flavoenzyme that catalyzes the two-electron reduction of quinones to hydroquinones. In many cancer cells, NQO1 is significantly overexpressed compared to normal tissues. This differential expression can be exploited for targeted cancer therapy. The bioreduction of the this compound moiety by NQO1 can lead to the formation of an unstable hydroquinone, which can then undergo redox cycling to generate reactive oxygen species (ROS), leading to oxidative stress and ultimately, apoptotic cell death.

p53-Dependent Apoptosis

For some compounds like streptonigrin, the induced apoptosis has been shown to be p53-dependent. The tumor suppressor protein p53 is a critical regulator of the cell's response to stress, including oxidative stress. ROS generated from the redox cycling of the this compound can lead to the stabilization and activation of p53, which in turn can trigger the intrinsic apoptotic pathway.

Experimental Workflow Visualization

The overall process from the discovery of a novel this compound-containing natural product to its characterization can be visualized as a systematic workflow.

Conclusion

Natural products containing the this compound moiety represent a promising class of compounds with significant therapeutic potential. Their potent and diverse biological activities, coupled with a mechanism of action that can be exploited for targeted therapy, make them valuable leads in drug development. The experimental protocols and workflows outlined in this guide provide a framework for the continued discovery, isolation, and characterization of novel compounds from this important chemical class. Further research into the synthesis of analogues and a deeper understanding of their interactions with biological targets will be crucial for translating the promise of these natural products into clinical applications.

References

- 1. Chemistry, Biosynthesis and Pharmacology of Streptonigrin: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lavendamycin - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Metabolism and In Vitro Cytotoxicity Studies on Novel Lavendamycin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory thiazine alkaloids isolated from the New Zealand ascidian Aplidium sp.: inhibitors of the neutrophil respiratory burst in a model of gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 5,8-Quinolinedione and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5,8-quinolinedione and its structural isomers, 5,6-quinolinedione and 7,8-quinolinedione. This document details the application of key spectroscopic techniques—Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization and differentiation of these quinolinedione isomers. Detailed experimental protocols are provided, and the underlying principles of their biological activity, particularly the anticancer mechanism of this compound, are illustrated.

Introduction to Quinolinediones

Quinolinediones are a class of heterocyclic compounds containing a quinoline nucleus fused with a quinone moiety. The position of the carbonyl groups on the quinoline ring gives rise to various isomers, with this compound being a prominent and biologically significant example. Natural and synthetic derivatives of this compound have demonstrated a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] The this compound scaffold is recognized as the key pharmacophore responsible for these effects.[1] Understanding the spectroscopic properties of this compound and its isomers is crucial for structure elucidation, chemical synthesis, and the development of new therapeutic agents.

Spectroscopic Analysis: A Comparative Approach

The differentiation of quinolinedione isomers relies on a multi-faceted spectroscopic approach. Each technique provides unique structural information, and a combined analysis is essential for unambiguous identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are influenced by the extent of conjugation and the presence of auxochromes and chromophores. For quinolinediones, the characteristic n→π* and π→π* transitions of the α,β-unsaturated ketone system are observed.

Table 1: UV-Vis Spectroscopic Data for Quinolinedione Isomers

| Compound | Solvent | λmax (nm) | Reference |

| This compound | Methanol | ~250, ~330, ~450 | |

| 5,6-Quinolinedione | Data not available in the search results | - | |

| 7,8-Quinolinedione | Data not available in the search results | - |

Note: Specific λmax values can vary depending on the solvent and substituents. A tri-wavelength UV/Vis spectrophotometric method has been developed for the rapid determination of quinoline and 2-hydroxyquinoline during biodegradation processes, suggesting the utility of this technique for quantitative analysis of related compounds.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying functional groups within a molecule. For quinolinediones, the most diagnostic region is the carbonyl (C=O) stretching frequency. The electronic environment and potential for hydrogen bonding significantly influence the position and number of C=O absorption bands.

A key distinction has been observed between this compound and its isomer, 5,8-isoquinolinedione. This compound derivatives typically exhibit two distinct C=O stretching peaks, corresponding to asymmetric and symmetric stretching modes, due to the different electronic environments of the two carbonyl groups. In contrast, 5,8-isoquinolinedione derivatives usually show a single, broad C=O peak.[1]

Table 2: FT-IR Spectroscopic Data for Quinolinedione Isomers (cm-1)

| Vibrational Mode | This compound | 5,6-Quinolinedione | 7,8-Quinolinedione | Reference |

| C=O Stretching (asymmetric) | 1680 - 1700 | Data not available | Data not available | [1] |

| C=O Stretching (symmetric) | 1650 - 1670 | Data not available | Data not available | [1] |

| C=C Aromatic Stretching | 1580 - 1620 | Data not available | Data not available | [1] |

| C-N Stretching | 1314 - 1325 | Data not available | Data not available | [1] |

| C-H Aromatic Stretching | 3000 - 3100 | Data not available | Data not available | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule. Chemical shifts (δ), coupling constants (J), and signal multiplicities are used to elucidate the connectivity and stereochemistry of atoms. For quinolinediones, 1H and 13C NMR are essential for confirming the substitution pattern on the aromatic rings.

Table 3: 1H and 13C NMR Spectroscopic Data for Quinolinedione Isomers

| Compound | Nucleus | Chemical Shift (ppm) | Reference |

| This compound | 1H | Aromatic protons typically resonate between 7.0 and 9.0 ppm. | |

| 13C | Carbonyl carbons (C5, C8) appear downfield (>180 ppm). Aromatic carbons resonate between 120 and 150 ppm. | ||

| 5,6-Quinolinedione | 1H, 13C | Specific data not available in the search results. | |

| 7,8-Quinolinedione | 1H, 13C | Specific data not available in the search results. |

Note: The exact chemical shifts are highly dependent on the solvent and any substituents present on the quinolinedione core.

Mass Spectrometry (MS)